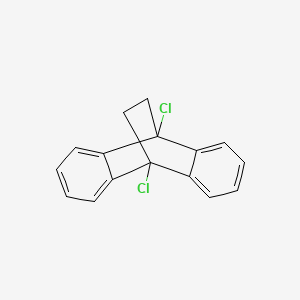
9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two chlorine atoms attached to the 9 and 10 positions of the anthracene ring system, which is further modified by the addition of an ethano bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where an anthracene derivative reacts with a suitable dienophile in the presence of a catalyst. The reaction conditions typically include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include substituted anthracene derivatives, quinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene: Lacks the chlorine atoms, making it less reactive in substitution reactions.
9,10-Dichloroanthracene: Does not have the ethano bridge, resulting in different chemical properties.
9,10-Dihydro-9,10-dimethyl-9,10-ethanoanthracene: Contains methyl groups instead of chlorine atoms, leading to different reactivity .
Propriétés
Numéro CAS |
65736-80-3 |
|---|---|
Formule moléculaire |
C16H12Cl2 |
Poids moléculaire |
275.2 g/mol |
Nom IUPAC |
1,8-dichlorotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C16H12Cl2/c17-15-9-10-16(18,12-6-2-1-5-11(12)15)14-8-4-3-7-13(14)15/h1-8H,9-10H2 |
Clé InChI |
CMJWEKBCDRUTPG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C3=CC=CC=C3C1(C4=CC=CC=C42)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propanedinitrile, [(4-iodophenyl)methylene]-](/img/structure/B14490727.png)
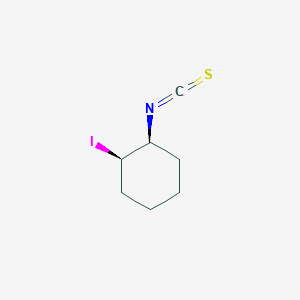

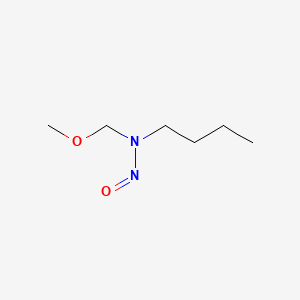
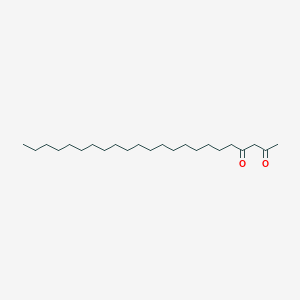

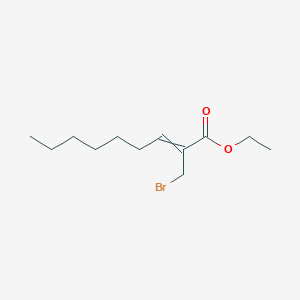
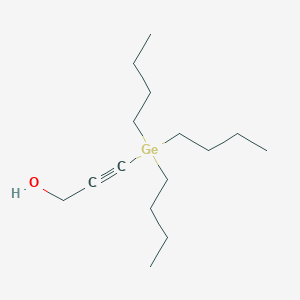
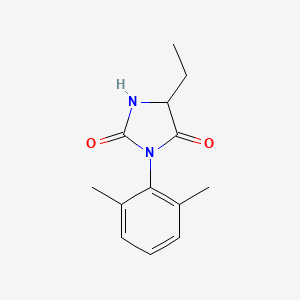
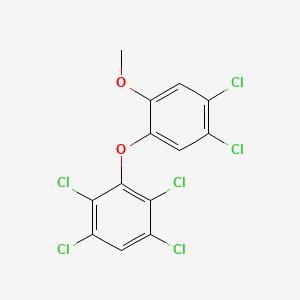
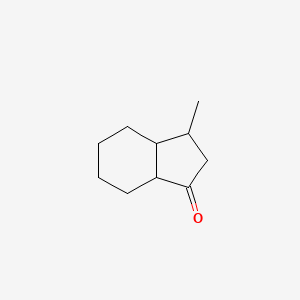
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)
